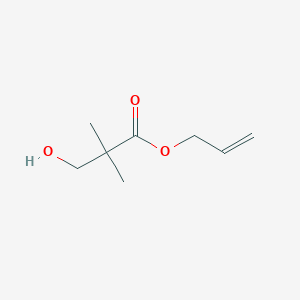![molecular formula C7H2F7O3P B12616657 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid CAS No. 919785-61-8](/img/structure/B12616657.png)
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid: is an organophosphorus compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid typically involves the reaction of a fluorinated phenyl derivative with a phosphonic acid precursor. One common method is the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to introduce the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.
Biology: In biological research, this compound can be used to investigate the interactions of fluorinated molecules with biological systems. Its high fluorine content may influence its behavior in biological environments, making it a useful tool for studying fluorine-related biological processes.
Medicine: In medicine, this compound may have potential applications in drug development. Fluorinated compounds are often explored for their potential to enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability.
Industry: In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties may impart desirable characteristics such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect the compound’s behavior in chemical and biological systems, leading to its observed effects.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound shares a similar fluorinated phenyl structure but lacks the phosphonic acid group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetic acid: Another fluorinated derivative with an acetic acid group instead of a phosphonic acid group.
Uniqueness: The uniqueness of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid lies in its combination of multiple fluorine atoms, a trifluoromethyl group, and a phosphonic acid group. This combination imparts distinct chemical properties, making it valuable for various applications and differentiating it from other similar compounds.
Properties
CAS No. |
919785-61-8 |
|---|---|
Molecular Formula |
C7H2F7O3P |
Molecular Weight |
298.05 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H2F7O3P/c8-2-1(7(12,13)14)3(9)5(11)6(4(2)10)18(15,16)17/h(H2,15,16,17) |
InChI Key |
HEMZNLSWWXYRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


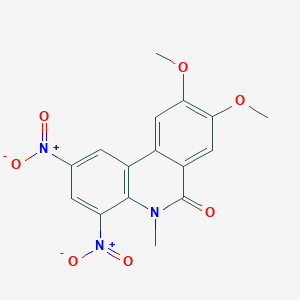
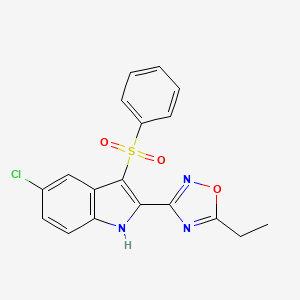
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)
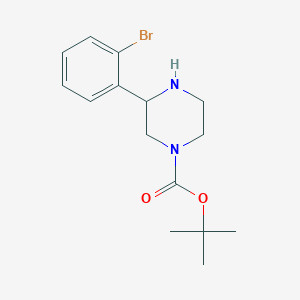

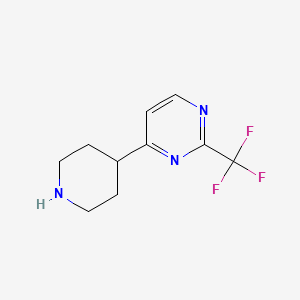
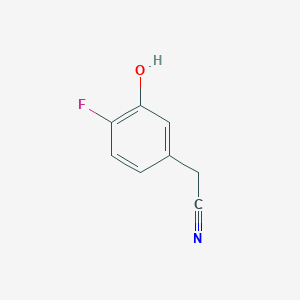
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)

![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
